molecular formula C9H7NO3 B1505955 3-Hydroxy-1H-indole-2-carboxylic acid CAS No. 6245-93-8

3-Hydroxy-1H-indole-2-carboxylic acid

Cat. No.: B1505955
CAS No.: 6245-93-8
M. Wt: 177.16 g/mol
InChI Key: AMXMODDEDUGKDR-UHFFFAOYSA-N
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Description

3-Hydroxy-1H-indole-2-carboxylic acid is a significant compound in the realm of organic chemistry, particularly within the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring, and they are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Scientific Research Applications

3-Hydroxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Indole derivatives are used in the development of pharmaceuticals for treating various diseases.

  • Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

Indole derivatives have unique inhibitory properties due to the presence of a carboxamide moiety at positions 2 and 3 . This moiety causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Safety and Hazards

Indole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions. The specific conditions for the synthesis of this compound may include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH).

Industrial Production Methods: On an industrial scale, the production of indole derivatives, including this compound, often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole derivatives, which can have different biological activities and applications.

Comparison with Similar Compounds

  • Indole-3-acetic acid

  • Tryptophan

  • Serotonin

  • Melatonin

  • Indole-3-carboxylic acid

Properties

IUPAC Name

3-hydroxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXMODDEDUGKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716056
Record name 3-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6245-93-8
Record name 3-Hydroxy-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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